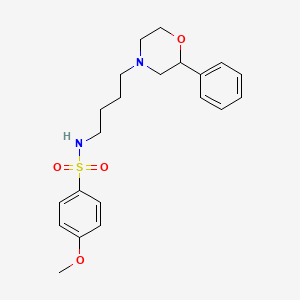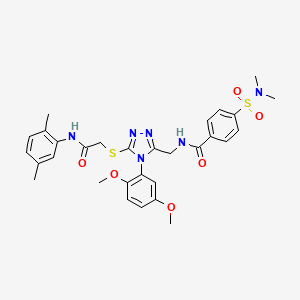![molecular formula C20H18FNO4 B2662031 1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797702-40-9](/img/structure/B2662031.png)
1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1’-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule. It contains a spiro[isobenzofuran-1,4’-piperidin] core, which is a type of spirocyclic compound where an isobenzofuran ring and a piperidine ring share a single atom. The compound also has a 2-fluorophenoxy group and an acetyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a spirocyclic core, with an isobenzofuran ring and a piperidine ring sharing a single atom. Attached to this core would be a 2-fluorophenoxy group and an acetyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the acetyl group and the 2-fluorophenoxy group could potentially make this compound reactive towards certain nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence these properties include the presence of the spirocyclic core, the 2-fluorophenoxy group, and the acetyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Discovery
Spiropiperidines, including compounds with structures similar to the one , have garnered attention in drug discovery due to their three-dimensional chemical space exploration. The methodologies for synthesizing spiropiperidines, particularly focusing on creating 2-, 3-, and 4-spiropiperidines, are crucial for pharmaceutical applications. These compounds have been synthesized for drug discovery projects, highlighting their potential in developing new medications (Griggs et al., 2018).
Antioxidant Activities
Spirocyclic compounds, such as the one mentioned, are investigated for their antioxidant activities. These molecules have shown promise in medicinal chemistry, owing to their biological activities, which are primarily attributed to their structural versatility. The development of drugs with antioxidant activities is significant as oxidative stress is linked to numerous diseases. Spiro compounds have exhibited various antioxidant activities, suggesting their role in drug development aimed at treating conditions associated with oxidative stress (Acosta-Quiroga et al., 2021).
Biological Activities
The Piper genus, which includes compounds with spiropiperidine structures, has been extensively studied for its biological potential. Essential oils and extracts from Piper species have shown antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic activities against different cancer cell lines. This suggests that compounds with similar structures may have applications in treating various diseases by harnessing their biological activities (da Silva et al., 2017).
Environmental Applications
In the environmental sector, the research on the degradation and removal of persistent organic pollutants highlights the potential applications of complex organic compounds, including spiropiperidines, in water treatment and pollution control. Techniques involving advanced oxidation processes and enzymatic degradation are explored to improve the efficiency of removing contaminants from wastewater, suggesting that similar compounds could be synthesized or modified for environmental remediation purposes (Husain & Husain, 2007).
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. This could include investigating its reactivity towards different reagents, its potential uses in various chemical reactions, and its potential effects on biological systems .
Eigenschaften
IUPAC Name |
1'-[2-(2-fluorophenoxy)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-16-7-3-4-8-17(16)25-13-18(23)22-11-9-20(10-12-22)15-6-2-1-5-14(15)19(24)26-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKBJFKZRZYELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2661953.png)
![5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2661954.png)

![3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2661959.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661960.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2661963.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2661966.png)

![N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2661971.png)